molecular formula C15H18O4 B13720477 3-(4-Cyclopropylmethoxyphenyl)-3-oxopropionic acid ethyl ester

3-(4-Cyclopropylmethoxyphenyl)-3-oxopropionic acid ethyl ester

Cat. No.: B13720477
M. Wt: 262.30 g/mol
InChI Key: MNPHBHDBKNDERA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Cyclopropylmethoxyphenyl)-3-oxopropionic acid ethyl ester is an organic compound with a complex structure that includes a cyclopropylmethoxy group attached to a phenyl ring, which is further connected to an oxopropionic acid ethyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Cyclopropylmethoxyphenyl)-3-oxopropionic acid ethyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Cyclopropylmethoxyphenyl Intermediate: This step involves the reaction of cyclopropylmethanol with a phenyl halide under basic conditions to form the cyclopropylmethoxyphenyl intermediate.

    Formation of the Oxopropionic Acid Intermediate: The intermediate is then reacted with an appropriate reagent, such as an acyl chloride, to introduce the oxopropionic acid moiety.

    Esterification: Finally, the oxopropionic acid intermediate is esterified with ethanol under acidic conditions to form the desired ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(4-Cyclopropylmethoxyphenyl)-3-oxopropionic acid ethyl ester can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

3-(4-Cyclopropylmethoxyphenyl)-3-oxopropionic acid ethyl ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Cyclopropylmethoxyphenyl)-3-oxopropionic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methoxyphenyl)-3-oxopropionic acid ethyl ester: Similar structure but lacks the cyclopropyl group.

    3-(4-Cyclopropylphenyl)-3-oxopropionic acid ethyl ester: Similar structure but lacks the methoxy group.

Uniqueness

The presence of both the cyclopropylmethoxy group and the oxopropionic acid ethyl ester moiety in 3-(4-Cyclopropylmethoxyphenyl)-3-oxopropionic acid ethyl ester makes it unique compared to its analogs. This unique structure may confer distinct chemical and biological properties, making it valuable for specific applications.

Properties

Molecular Formula

C15H18O4

Molecular Weight

262.30 g/mol

IUPAC Name

ethyl 3-[4-(cyclopropylmethoxy)phenyl]-3-oxopropanoate

InChI

InChI=1S/C15H18O4/c1-2-18-15(17)9-14(16)12-5-7-13(8-6-12)19-10-11-3-4-11/h5-8,11H,2-4,9-10H2,1H3

InChI Key

MNPHBHDBKNDERA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)C1=CC=C(C=C1)OCC2CC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.